molecular formula C16H13N5O3S B2975834 N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396784-41-0

N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2975834
CAS RN: 1396784-41-0
M. Wt: 355.37
InChI Key: LVJHONOUNYMKNM-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as MPO, is a synthetic compound that has attracted significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that has been shown to have potent anti-inflammatory and anti-oxidant properties.

Scientific Research Applications

Synthesis of Benzamide-Based 5-Aminopyrazoles

A study described a new route for synthesizing benzamide-based 5-aminopyrazoles and their corresponding derivatives, showcasing their remarkable antiavian influenza virus activity. These compounds were synthesized through reactions involving benzoyl isothiocyanate, highlighting the versatility of benzamide derivatives in synthesizing heterocyclic compounds with potential antiviral activities (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antitumor Activities of Pyrazole Derivatives

Research into enaminones as building blocks for substituted pyrazoles revealed compounds with antimicrobial and antitumor activities. These findings underscore the potential of N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide and similar compounds in developing new therapeutic agents (Riyadh, 2011).

Copper-Catalyzed Synthesis of Oxazoles

An efficient synthesis method involving copper-catalyzed intramolecular cyclization of functionalized enamides was developed to create 2-phenyl-4,5-substituted oxazoles. This method provides a pathway for synthesizing structurally diverse oxazoles with potential applications in drug development and organic chemistry (Kumar et al., 2012).

Anti-Mycobacterial Evaluation of N-Phenylpyrazine-2-carboxamides

A study focusing on the anti-mycobacterial evaluation of N-phenylpyrazine-2-carboxamides demonstrated significant biological activities, particularly against Mycobacterium tuberculosis. This research emphasizes the potential of this compound derivatives in treating mycobacterial infections (Zítko et al., 2015).

Antimicrobial and Anticancer Properties

Another study synthesized a compound related to this compound and evaluated its antimicrobial and anticancer properties. The compound showed promising results against various bacterial and fungal strains, as well as against breast cancer cells, highlighting the compound's potential in pharmaceutical applications (Senthilkumar, Umarani, & Satheesh, 2021).

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c1-25-13-5-3-2-4-10(13)19-15(23)12-9-24-16(20-12)21-14(22)11-8-17-6-7-18-11/h2-9H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJHONOUNYMKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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